

6-Bromo-5-methoxy-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-5-methoxy-1H-indole**

Cat. No.: **B170757**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the unique substitution pattern of a bromine atom at the 6-position and a methoxy group at the 5-position imparts specific physicochemical properties that can be exploited for the development of novel therapeutic agents. This technical guide provides a detailed overview of the known chemical properties, synthesis, and potential biological significance of **6-Bromo-5-methoxy-1H-indole**, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

While specific experimental data for **6-Bromo-5-methoxy-1H-indole** is limited in publicly available literature, its properties can be inferred from data on closely related compounds and computational predictions.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO	PubChem
Molecular Weight	226.07 g/mol	PubChem
Melting Point	<p>Data not available. For comparison, the derivative 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has a melting point of 220–225 °C.^[1]</p> <p>Another derivative, 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, has a melting point of 80-85°C.^[2]</p>	N/A
Boiling Point	<p>Data not available. The predicted boiling point for the isomer 6-Bromo-4-methoxy-1H-indole is 346.8 °C at 760 mmHg.</p>	Predicted
Solubility	Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate, with limited solubility in water.	Inferred
Appearance	Likely a solid at room temperature.	Inferred

Spectroscopic Data

Detailed spectroscopic data for **6-Bromo-5-methoxy-1H-indole** is not readily available. However, the expected spectral characteristics can be predicted based on the analysis of related structures.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a signal for the N-H proton. The positions of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.
- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substituted indole ring.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M^+) and an $\text{M}+2$ peak of similar intensity, which is characteristic of a compound containing one bromine atom.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm^{-1}), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Synthesis

A specific, detailed experimental protocol for the direct synthesis of **6-Bromo-5-methoxy-1H-indole** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of its carboxylic acid derivative, **6-bromo-5-methoxy-1H-indole-3-carboxylic acid**.^[1] The key step involves the regioselective bromination of a suitable 5-methoxy-1H-indole precursor.

Proposed Experimental Protocol: Synthesis of 6-Bromo-5-methoxy-1H-indole

This protocol is a proposed adaptation and would require optimization.

Step 1: Protection of the Indole Nitrogen

The nitrogen of 5-methoxy-1H-indole can be protected with a suitable protecting group, such as a trifluoroacetyl group, to direct the subsequent bromination and prevent side reactions.

- To a solution of 5-methoxy-1H-indole in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride at 0 °C.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction to isolate the N-protected intermediate.

Step 2: Regioselective Bromination

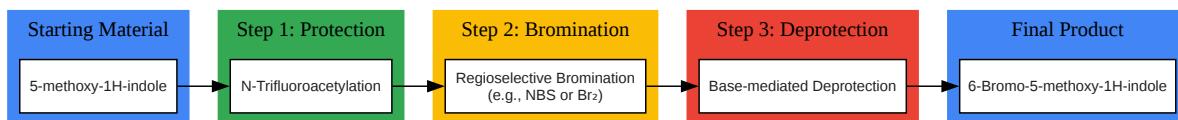
The N-protected 5-methoxy-1H-indole is then subjected to bromination. The trifluoroacetyl group at the nitrogen directs the bromination to the 6-position.

- Dissolve the N-protected intermediate in a suitable solvent (e.g., acetic acid).
- Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise at a low temperature (e.g., 0 °C).
- Allow the reaction to proceed until completion (monitored by TLC).
- Isolate the brominated intermediate.

Step 3: Deprotection

The protecting group is removed to yield the final product.

- Dissolve the brominated intermediate in a suitable solvent system (e.g., methanol/water).
- Add a base, such as sodium hydroxide or potassium carbonate, and stir the mixture.
- Monitor the reaction by TLC until the deprotection is complete.
- Neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude product by column chromatography to obtain **6-Bromo-5-methoxy-1H-indole**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Bromo-5-methoxy-1H-indole**.

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, and **6-Bromo-5-methoxy-1H-indole** is a scaffold of interest for the development of new therapeutic agents.^[3]

Anticancer Activity

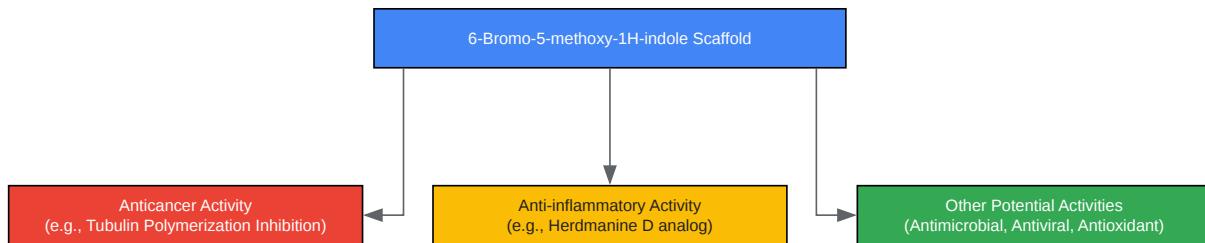
Many substituted indoles have demonstrated potent anticancer properties. The presence of a halogen, such as bromine, can enhance the lipophilicity and cell permeability of the molecule. Methoxy-substituted indoles have also been investigated as anticancer agents. For instance, certain 2-aryl-3-aryl indoles with methoxy substitutions have been identified as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.^[4]

Anti-inflammatory Activity

The **6-bromo-5-methoxy-1H-indole** core is a key scaffold of the naturally occurring anti-inflammatory compound Herdmanine D.^[1] This suggests that derivatives of **6-Bromo-5-methoxy-1H-indole** may possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Other Potential Activities

Given the broad spectrum of biological activities associated with the indole nucleus, **6-Bromo-5-methoxy-1H-indole** and its derivatives could also be explored for antimicrobial, antiviral, and antioxidant activities.



[Click to download full resolution via product page](#)

Caption: Potential biological activities of the **6-Bromo-5-methoxy-1H-indole** scaffold.

Conclusion

6-Bromo-5-methoxy-1H-indole represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While a complete physicochemical and biological profile of this specific molecule is not yet fully elucidated in the public domain, the available information on related compounds highlights its promise, particularly in the areas of oncology and inflammation research. Further investigation into the synthesis, characterization, and biological evaluation of **6-Bromo-5-methoxy-1H-indole** and its derivatives is warranted to unlock its full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3",4",5"-trimethoxybenzoyl)-6-

methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [6-Bromo-5-methoxy-1H-indole: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170757#chemical-properties-of-6-bromo-5-methoxy-1h-indole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com